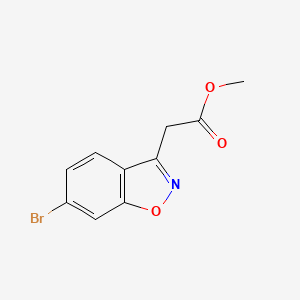

methyl2-(6-bromo-1,2-benzoxazol-3-yl)acetate

Description

Significance of Benzoxazole (B165842) Scaffolds in Heterocyclic Chemistry

The benzoxazole scaffold is of great importance in heterocyclic chemistry due to its versatile chemical properties and broad range of applications. researchgate.net Its aromatic nature confers relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization, making it a valuable starting material for the synthesis of more complex, often bioactive, structures. wikipedia.org The ability of the benzoxazole nucleus to interact with various biological targets has made it a key component in the development of new pharmaceutical agents. nih.gov

The therapeutic potential of compounds containing a benzoxazole moiety is extensive, with research demonstrating activities including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.net This wide spectrum of biological activity is attributed to the ability of the benzoxazole structure to mimic naturally occurring nucleic bases, such as adenine (B156593) and guanine, allowing for interaction with biological macromolecules. wjpsonline.comjocpr.com

Historical Context and Evolution of Research on Benzoxazole Derivatives

The study of heterocyclic compounds, including benzoxazoles, began to flourish with the advancement of organic chemistry in the mid-19th century. globalresearchonline.net Initially, research focused on the synthesis and basic characterization of these novel ring systems. Over the decades, the synthetic methodologies for creating benzoxazole derivatives have evolved significantly, moving from classical condensation reactions of 2-aminophenols with carbonyl compounds to more sophisticated and efficient catalytic methods. rsc.org

In recent years, there has been a surge in the development of sustainable and green synthetic approaches for benzoxazole derivatives, utilizing nanocatalysts, metal catalysts, and ionic liquids to improve yields and reduce environmental impact. rsc.org The focus of research has also shifted from mere synthesis to the detailed investigation of their pharmacological properties and potential therapeutic applications.

Current Research Trajectories and Emerging Applications for Benzoxazole Compounds

Current research on benzoxazole derivatives is highly dynamic, with a significant focus on drug discovery and materials science. In medicinal chemistry, there is a strong emphasis on designing and synthesizing novel benzoxazole-containing molecules as potent and selective inhibitors of various enzymes and receptors. nih.govwisdomlib.org Recent studies have highlighted their potential as anticancer agents, with some derivatives showing significant antiproliferative effects against various cancer cell lines. researchgate.nettandfonline.com

Beyond medicine, benzoxazole derivatives are being explored for their applications in agricultural chemistry as fungicides, herbicides, and insecticides. nih.gov They are also of interest as optical brighteners and have applications in materials science due to their unique photophysical properties. researchgate.netwikipedia.org The ongoing research continues to uncover new and diverse applications for this versatile class of compounds.

Specific Research Focus on Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate within the Broader Benzoxazole Class

While extensive research exists for the broader benzoxazole class, "methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate" appears to be a more specialized or novel compound with limited specific literature. However, its structural features suggest significant research potential. The presence of the benzoxazole core implies a likelihood of biological activity. The bromo-substituent at the 6-position is a common modification in medicinal chemistry known to enhance the potency of some drug candidates. nih.gov The methyl acetate (B1210297) group at the 2-position provides a site for further chemical modification and can influence the compound's solubility and pharmacokinetic properties.

Research on structurally similar compounds, such as other substituted benzoxazole acetates, is aimed at developing new therapeutic agents. For instance, various benzoxazole derivatives are being investigated as potential inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. researchgate.net Therefore, it is plausible that research on methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate would be directed towards exploring its potential as a novel anti-inflammatory or anticancer agent.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-10(13)5-8-7-3-2-6(11)4-9(7)15-12-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOAPKVTLWHAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzoxazole Derivatives, with Emphasis on Bromo Substituted Analogues

Foundational Synthetic Routes to the Benzoxazole (B165842) Nucleus

The fundamental approaches to synthesizing the 1,2-benzisoxazole (B1199462) core typically involve intramolecular cyclization reactions, where the key N-O bond is formed.

While the reaction of 2-aminophenols with carboxylic acid derivatives is a primary route to 1,3-benzoxazoles, the synthesis of the 1,2-benzisoxazole isomer requires a different set of precursors. The most common and established method for constructing the 1,2-benzisoxazole ring is through the cyclization of o-hydroxyaryl oximes or their derivatives. chim.ite-journals.in This process generally involves the formation of an oxime from an o-hydroxyaryl ketone or aldehyde, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the oxime nitrogen, leading to the formation of the benzisoxazole ring.

Another foundational route involves the base-promoted ring-closure of aryloximes that possess a leaving group in the ortho position. chim.it This intramolecular displacement reaction is a versatile method for forming the C–O bond of the benzisoxazole ring.

A key intermediate for the synthesis of the title compound is 1,2-benzisoxazole-3-acetic acid. A patented process describes the preparation of this acid by reacting 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.com

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. For 1,2-benzisoxazoles, one-pot procedures have been developed. For instance, a convenient one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives involves the reaction of o-halo or o-nitrobenzonitriles with a hydroxamate anion, which undergoes an in-situ intramolecular cyclization. e-journals.in

Strategies for Regioselective Introduction of Bromine Substituents onto the Benzoxazole Ring System

The introduction of a bromine atom at a specific position on the benzoxazole ring is crucial for tailoring the compound's properties. The regioselective bromination of the 1,2-benzisoxazole nucleus at the 6-position is a key step in the synthesis of the target molecule. While direct electrophilic bromination of the unsubstituted 1,2-benzisoxazole can lead to a mixture of products, the synthesis of a specifically substituted precursor, such as a bromo-substituted o-hydroxyaryl ketone, allows for controlled regiochemistry.

For example, starting with a commercially available 4-bromo-2-hydroxyacetophenone, the corresponding oxime can be prepared and subsequently cyclized to yield 6-bromo-3-methyl-1,2-benzisoxazole. While this exemplifies the principle, the synthesis of the acetic acid moiety at the 3-position requires a different starting material or a subsequent functionalization step. A known compound, 6-bromo-1,2-benzisoxazole-3-acetic acid, is commercially available, indicating that synthetic routes for its preparation have been established. chemicalbook.com

Advanced Synthetic Techniques and Catalysis in Benzoxazole Chemistry

Modern synthetic chemistry has embraced advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. The synthesis of 1,2-benzisoxazole derivatives has been shown to be amenable to microwave-assisted conditions. For instance, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles can be achieved in the presence of a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) under microwave irradiation, with reaction times as short as 30-60 seconds and excellent yields. researchgate.netacgpubs.org This methodology offers a significant improvement over traditional heating methods.

While copper-catalyzed and PEG-SO3H-catalyzed reactions are well-documented for the synthesis of 1,3-benzoxazoles, their application in the synthesis of 1,2-benzisoxazoles is less common but emerging.

Copper-Catalyzed Reactions: Copper catalysts have been employed in the cyclization of Z-isomers of oximes in the presence of CuI to form the 1,2-benzisoxazole ring. chim.it More recently, a copper-catalyzed three-component domino reaction of o-bromoacetophenones, aldehydes, and sodium azide (B81097) has been developed to synthesize 2,1-benzoisoxazole-containing 1,2,3-triazoles, showcasing the utility of copper in constructing complex heterocyclic systems containing the benzisoxazole motif. acs.org

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) Catalysis: PEG-SO3H has been demonstrated as an effective and recyclable heterogeneous catalyst for the one-pot synthesis of various 1,3-benzoxazole derivatives from the condensation of o-aminophenol with aromatic aldehydes. jpsbr.orgresearchgate.net This catalyst offers advantages such as operational simplicity, easy workup, and high yields. jpsbr.org While direct application to 1,2-benzisoxazole synthesis from its typical precursors is not widely reported, the principles of acid catalysis could potentially be adapted for specific cyclization steps in the synthesis of 1,2-benzisoxazoles.

The final step in the synthesis of the title compound, the esterification of 6-bromo-1,2-benzisoxazole-3-acetic acid to its methyl ester, can be achieved through standard esterification procedures, such as Fischer-Speier esterification using methanol (B129727) in the presence of an acid catalyst.

Specific Synthetic Pathways for Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate and Precursors

The synthesis of the target compound, methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, can be achieved through a multi-step pathway commencing with the formation of a substituted coumarin (B35378) precursor. This is followed by the construction of the 1,2-benzisoxazole core and subsequent esterification.

A plausible synthetic route involves the following key transformations:

Synthesis of 6-bromo-4-hydroxycoumarin (B1524920): A foundational precursor, 6-bromo-4-hydroxycoumarin, can be synthesized via the condensation of a substituted phenol (B47542) with a malonic acid derivative. For instance, the reaction of p-bromophenylacetate with malonyl chloride under Friedel-Crafts conditions can yield a 6-bromo-3-substituted-4-hydroxycoumarin, which can then be converted to 6-bromo-4-hydroxycoumarin. ias.ac.in

Formation of 6-bromo-1,2-benzisoxazole-3-acetic acid: The core 1,2-benzisoxazole-3-acetic acid structure is accessible through the reaction of a 4-hydroxycoumarin derivative with hydroxylamine. chim.itgoogle.com In this specific pathway, 6-bromo-4-hydroxycoumarin is reacted with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds through a ring-opening of the coumarin lactone followed by intramolecular cyclization to form the desired 6-bromo-1,2-benzisoxazole-3-acetic acid.

Esterification to Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate: The final step is a standard esterification reaction. 6-bromo-1,2-benzisoxazole-3-acetic acid is treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the target product, methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate. rsc.org

The following table summarizes the key reaction steps and the corresponding precursors and intermediates.

| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product |

| 1 | p-Bromophenylacetate, Malonyl chloride | Friedel-Crafts acylation | 6-bromo-4-hydroxycoumarin |

| 2 | 6-bromo-4-hydroxycoumarin | Hydroxylamine hydrochloride, Base | 6-bromo-1,2-benzisoxazole-3-acetic acid |

| 3 | 6-bromo-1,2-benzisoxazole-3-acetic acid | Methanol, Sulfuric acid | Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate |

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of less hazardous reagents, alternative energy sources, and the development of more efficient catalytic systems.

Several green synthetic strategies are relevant to the synthesis of benzoxazole and its bromo-substituted analogues:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives. jbarbiomed.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. For the synthesis of the target molecule, microwave heating could potentially be applied to the cyclization and esterification steps to enhance efficiency.

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Solvent-free conditions can be achieved by using solid-state reactions or by employing one of the reactants as the solvent. For instance, the condensation of 2-aminophenols with aldehydes to form benzoxazoles has been successfully carried out under solvent-free conditions, often with the aid of a reusable catalyst. nih.gov

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is another key area of green benzoxazole synthesis. Catalysts such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles have been used for the synthesis of benzoxazoles under solvent-free sonication. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times, reducing waste and cost.

Water as a Green Solvent: Whenever possible, the use of water as a reaction medium is highly desirable from a green chemistry perspective. While not always feasible for all organic reactions, certain steps in benzoxazole synthesis can be adapted to aqueous conditions, particularly with the use of appropriate catalysts.

The application of these green principles to the synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate could involve exploring microwave-assisted conditions for the cyclization and esterification steps, investigating the potential for a solvent-free condensation to form the benzisoxazole ring, and employing a recyclable solid acid catalyst for the esterification process.

The following table provides an overview of green chemistry approaches applicable to benzoxazole synthesis.

| Green Chemistry Principle | Application in Benzoxazole Synthesis | Potential Benefit |

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, higher yields |

| Elimination of Solvents | Solvent-free reaction conditions | Reduced waste, lower environmental impact |

| Use of Catalysis | Recyclable heterogeneous catalysts | Catalyst reuse, reduced waste, lower cost |

| Use of Safer Solvents | Water as a reaction medium | Environmentally benign, low cost |

Computational Chemistry and Molecular Modeling Approaches for Benzoxazole Derivatives

In Silico Methodologies for Predicting Molecular Properties and Behaviors

In silico methodologies are crucial for the early-stage assessment of drug candidates. For benzoxazole (B165842) derivatives, these computational approaches are widely used to predict a range of molecular properties and behaviors, guiding the design of compounds with more favorable characteristics.

One of the primary applications is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. benthamdirect.com These predictions help to identify potential liabilities, such as poor bioavailability or toxicity, before significant resources are invested in synthesis. For instance, in silico studies on various benzoxazole derivatives have successfully predicted their pharmacokinetic profiles, indicating suitable drug-like characteristics and acceptable solubility. benthamdirect.comresearchgate.net

Another key methodology is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com For benzoxazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for anticancer activity. rsc.org These models generate contour maps that visualize how different steric and electronic fields of the molecule influence its inhibitory activity, providing a roadmap for designing more potent analogs. rsc.orgnih.gov Pharmacophore analysis is another technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, which has been applied to benzoxazole derivatives to understand features contributing to antimicrobial inhibition. benthamdirect.com

Molecular Docking Simulations to Elucidate Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the elucidation of ligand-target recognition at a molecular level.

Molecular docking programs calculate a score or binding energy that estimates the binding affinity between the ligand and the target protein. These scores, typically expressed in kcal/mol, are used to rank and prioritize compounds for further investigation. pnrjournal.com Studies on benzoxazole derivatives have reported docking scores against various targets, demonstrating their potential as inhibitors. researchgate.netresearchgate.net For example, docking of nitrogen-substituted benzoxazoles against the GABA_Diazepam site yielded docking scores ranging from -34.30 to -56.22 kcal/mol. researchgate.net

To refine these predictions, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models, offering a more accurate estimation than standard docking scores alone. nih.govnih.govelsevierpure.com MM/PBSA analyses have been successfully used to validate docking results for benzoxazole derivatives targeting VEGFR-2, showing that the calculated binding free energies correlate well with experimental inhibitory activities. nih.govrsc.org The total binding free energy in these calculations is a sum of various components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies. frontiersin.org

Table 1: Examples of Predicted Binding Affinities for Benzoxazole Derivatives Against Various Targets This table is for illustrative purposes and compiles data from various studies on different benzoxazole derivatives.

| Derivative Class | Target Protein | Method | Predicted Binding Affinity / Score (kcal/mol) | Reference |

| Nitrogen-Substituted Benzoxazoles | GABA_Diazepam Site | MM-GBSA | -34.30 to -56.22 | researchgate.net |

| 2-Substituted Benzoxazoles | mTOR (4JT5) | Docking Score | -7.084 to -7.426 | researchgate.net |

| Various Benzoxazole Derivatives | DNA Gyrase | Docking Score | -6.388 to -6.687 | researchgate.net |

| Various Benzoxazole Derivatives | Antitubercular Target | Binding Energy | -6.9 to -10.4 | pnrjournal.com |

A primary outcome of molecular docking is the identification of potential biological targets for a given compound. For the benzoxazole scaffold, docking studies have suggested a wide range of putative targets, including DNA gyrase (implying antibacterial activity), cyclooxygenase (COX-2, for anti-inflammatory effects), and various kinases like VEGFR-2 and mTOR, which are crucial in cancer progression. nih.govresearchgate.netnih.govnih.gov

Furthermore, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing specific interactions that stabilize the binding. These interactions commonly include:

Hydrogen Bonds: Critical for anchoring the ligand within the binding site. For example, studies have shown benzoxazole derivatives forming hydrogen bonds with key amino acid residues like Arg-120 and Tyr-355 in the COX-2 active site. nih.gov

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and receptor, contributing significantly to binding affinity.

By identifying these key interactions, researchers can rationally modify the structure of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate to enhance its binding affinity and selectivity for a specific target.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their interactions.

For benzoxazole derivatives, MD simulations have been used to validate the stability of docking poses. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. The stability is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A low and stable RMSD value, for instance, around 2.8 to 3.0 Å, suggests a stable binding mode. researchgate.net MD simulations also confirm that key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation, further validating the proposed binding model. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like benzoxazole derivatives. DFT provides a detailed understanding of electron distribution, molecular orbitals, and chemical reactivity. semanticscholar.org These calculations can optimize the molecular geometry and predict various spectroscopic properties. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgpku.edu.cn

For benzoxazole derivatives, DFT calculations have been used to determine these parameters. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule or between the molecule and its biological target. researchgate.net A smaller energy gap can be correlated with higher chemical reactivity and potentially greater biological activity. semanticscholar.org

Table 2: Example Frontier Molecular Orbital Energies for Benzoxazole Derivatives Calculated via DFT This table presents illustrative data from a study on specific benzoxazole derivatives and is not representative of all derivatives.

| Compound | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Compound 1 | 6-31G(d) | -5.89 | -1.62 | 4.27 | semanticscholar.org |

| Compound 2 | 6-31G(d) | -5.62 | -1.82 | 3.80 | semanticscholar.org |

| Compound 3 | 6-31G*(d) | -6.11 | -1.96 | 4.15 | semanticscholar.org |

This electronic-level information is invaluable for explaining the structure-activity relationships observed in QSAR and docking studies and for designing new benzoxazole derivatives with tailored electronic properties to enhance their therapeutic potential.

Electrostatic Potential Surface (ESP) Derivation

The Electrostatic Potential Surface (ESP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of a molecule. This potential is a result of the molecule's electron and proton distribution, and it provides a visual representation of the regions that are electron-rich or electron-poor.

For benzoxazole derivatives, the ESP map can elucidate sites susceptible to electrophilic or nucleophilic attack, as well as regions that are likely to engage in hydrogen bonding. nih.gov Generally, in an ESP map:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are typically associated with electronegative atoms like oxygen and nitrogen. These sites are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas indicate a deficiency of electrons, often found around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

Quantitative Structure-Activity Relationship (QSAR) and 3D QSAR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts.

For benzoxazole derivatives, numerous QSAR studies have been conducted to explore their activities in various therapeutic areas, including as antimicrobial and anticancer agents. nih.govresearchgate.net A typical QSAR study involves the following steps:

Data Set Selection: A series of benzoxazole analogs with experimentally determined biological activities is chosen. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, electronic, and quantum-chemical parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to develop a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the 3D properties of the molecules. tandfonline.com These methods generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

CoMFA: Focuses on the steric and electrostatic fields around the molecules.

CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

For a series of benzoxazole derivatives, a 3D-QSAR study could reveal, for instance, that bulky substituents in a particular position decrease activity (indicated by a red contour in a steric map), while electronegative groups in another region enhance it (shown by a blue contour in an electrostatic map). tandfonline.com These insights are invaluable for the rational design of new, more potent benzoxazole-based compounds.

Below is an example of a data table that might be generated in a QSAR study of benzoxazole derivatives, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) |

| Benzoxazole-1 | 5.2 | 5.1 | 2.5 | 3.1 |

| Benzoxazole-2 | 5.8 | 5.7 | 3.1 | 2.8 |

| Benzoxazole-3 | 6.1 | 6.2 | 3.5 | 3.4 |

| Benzoxazole-4 | 4.9 | 5.0 | 2.2 | 3.9 |

This table showcases how a QSAR model, once developed, can predict the biological activity of compounds based on their calculated descriptors. Such models are instrumental in the virtual screening of large compound libraries to identify promising candidates for further investigation.

Structure Activity Relationship Sar Investigations of Substituted Benzoxazole Scaffolds

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of the benzoxazole (B165842) scaffold is highly dependent on the nature and position of its substituents. Generally, the introduction of various functional groups onto the benzoxazole ring system can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its interaction with biological targets.

Research has shown that substitutions at the C2 and C5 positions of the benzoxazole ring are particularly crucial for influencing antimicrobial potency. core.ac.uk The presence of electron-withdrawing groups, such as halogens or nitro groups, or electron-donating groups at different positions can enhance the antimicrobial and antiproliferative effects of these compounds. nih.gov For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents (methoxy, dimethylamino group) on a phenyl ring at the 2-position showed significant antifungal activity. nih.gov

Role of the Bromine Atom's Position (e.g., 6-bromo) on Biological Efficacy and Selectivity

The position and nature of halogen substituents on the benzoxazole ring play a critical role in determining the biological efficacy and selectivity of the resulting compounds. A bromine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the benzoxazole ring system, which can influence its binding affinity to target proteins.

While specific data on 6-bromo-1,2-benzoxazole derivatives is limited, studies on related structures provide valuable insights. For instance, the introduction of a bromine atom at the 7-position of the benzoxazole ring in a series of 3-(2-benzoxazol-5-yl)alanine derivatives led to an increase in antifungal activity. nih.gov In another study, 3-alkyl-6-halobenzoxazolinones, which are structurally related, have been shown to exhibit herbicidal and fungicidal action. e3s-conferences.org

Influence of the Ester Moiety (Methyl Acetate) on Pharmacological Potential and Target Interaction

The ester moiety, specifically the methyl acetate (B1210297) group at the 3-position of the 1,2-benzoxazole ring, is a key determinant of the pharmacological potential of "methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate." Ester groups can influence a compound's solubility, membrane permeability, and metabolic stability.

In drug design, ester functionalities are often employed as prodrugs, which can be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy can improve the oral bioavailability of a drug. For instance, a study on 2-(4-chlorophenyl)-5-benzoxazoleacetic acid and its methyl ester demonstrated that the methyl ester (MCBA) exhibited stronger anti-psoriatic effects than the corresponding carboxylic acid (CBA), suggesting a potential prodrug effect. e3s-conferences.org

The methyl acetate group can also directly participate in target binding through hydrogen bonding and other non-covalent interactions. The presence of this group can influence the molecule's orientation within a binding pocket, thereby affecting its efficacy and selectivity. The biosynthesis of some benzoxazoles is known to proceed through an unstable ester intermediate, highlighting the chemical reactivity and importance of this functional group in the context of the benzoxazole scaffold. mdpi.com

Comparative SAR Analysis with Other Benzoxazole Derivatives and Analogous Heterocyclic Ring Systems

A comparative analysis of the structure-activity relationships of "methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate" with other benzoxazole derivatives and related heterocyclic systems like benzimidazoles and benzothiazoles reveals both common trends and important distinctions.

Benzoxazoles, benzimidazoles, and benzothiazoles are isosteric, meaning they have a similar shape and size, which can lead to comparable biological activities as they can sometimes bind to the same biological targets. nih.gov However, the difference in the heteroatom (oxygen, nitrogen, or sulfur) influences the electronic properties and hydrogen bonding capabilities of the ring system, which can result in variations in potency and selectivity.

Studies have shown that the nature of the substituent at the 2-position is a critical determinant of activity across these different scaffolds. nih.gov For example, a comparative study on multisubstituted benzoxazoles, benzimidazoles, and benzothiazoles revealed that the benzothiazole (B30560) ring system enhanced antimicrobial activity against Staphylococcus aureus. nih.gov

When comparing with other halogenated benzoxazoles, the position of the halogen is paramount. As noted earlier, a bromine at the 7-position enhanced activity in one series, while studies on 6-halobenzoxazolinones suggest activity for this substitution pattern in a different scaffold. nih.gove3s-conferences.org This underscores the importance of empirical testing for each specific scaffold and substitution pattern.

The 1,2-benzisoxazole (B1199462) core of the target compound is a "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds, including antipsychotics and anticonvulsants. nih.govnih.gov This suggests that the fundamental scaffold of "methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate" has a strong foundation for biological activity, which is then fine-tuned by the specific combination of the 6-bromo and 3-methyl acetate substituents.

Interactive Data Table: SAR Summary of Benzoxazole and Isoxazole Derivatives

| Scaffold | Position of Substitution | Substituent Type | Observed Biological Activity | Reference |

| Benzoxazole | 2 and 5 | General | Crucial for antimicrobial potency | core.ac.uk |

| Benzoxazole | General | Electron-withdrawing/donating | Can enhance antimicrobial/antiproliferative effects | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine | 2 | Phenyl with electron-donating groups | Antifungal activity | nih.gov |

| 3-(2-Benzoxazol-5-yl)alanine | 7 | Bromine | Increased antifungal activity | nih.gov |

| Benzoxazolinone | 6 | Halogen | Herbicidal and fungicidal action | e3s-conferences.org |

| Isoxazole (on Methyl Sampangine) | General | Bromine | Negative effect on antimicrobial activity | nih.govmdpi.com |

| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid | 5 | Methyl acetate (prodrug) | Enhanced anti-psoriatic effects | e3s-conferences.org |

| Benzothiazole | General | General | Enhanced antimicrobial activity vs. S. aureus | nih.gov |

Mechanistic Investigations of Biological Activity: Beyond Phenotypic Screening

Elucidation of Molecular Mechanisms of Action for Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netijrrjournal.com Elucidating the molecular mechanisms of these derivatives is a key area of research. These investigations often reveal that benzoxazoles can interact with various biological targets, leading to a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. ijrrjournal.comnih.gov

For instance, some benzoxazole derivatives exert their anticancer effects by acting as prodrugs. One such example is Phortress, whose active metabolite is a potent agonist of the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR leads to the induction of cytochrome P450 CYP1A1 gene expression, which is linked to its anticancer activity. nih.gov This highlights a mechanism that goes beyond direct cytotoxicity and involves the modulation of specific signaling pathways.

Analysis of Interactions with Specific Enzyme Systems

A significant body of research on benzoxazole derivatives has focused on their interactions with specific enzyme systems. This targeted approach allows for a more precise understanding of their therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibition:

A prominent area of investigation for benzoxazole derivatives is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nano-ntp.comnih.gov The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nano-ntp.com Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. nih.gov Therefore, the development of selective COX-2 inhibitors is a major therapeutic goal.

Numerous studies have synthesized and evaluated various benzoxazole derivatives for their COX-2 inhibitory activity. nano-ntp.comnih.govjocpr.com These studies often involve in vitro assays to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50). The selectivity of these compounds for COX-2 over COX-1 is a critical parameter in these assessments. The 2-(2-arylphenyl)benzoxazole scaffold, for instance, has been identified as a novel and selective ligand for the COX-2 enzyme. acs.org

Interactive Data Table: COX-2 Inhibition by Benzoxazole Derivatives

| Compound Series | Exemplar Compound | Target Enzyme | IC50 (µg/ml) | Reference Standard | Reference Standard IC50 (µg/ml) |

|---|---|---|---|---|---|

| Methyl-2-amino benzoxazole-5-carboxylate Salts | Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 | Celecoxib | 13.4 |

| 2-Amino benzoxazole-5-carbohydrazide Derivatives | N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide | COX-2 | 19.6 | Celecoxib | 13.4 |

| Amide derivatives of 2-Amino benzoxazole-5-carbohydrazide | 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | COX-2 | 21.9 | Celecoxib | 13.4 |

| Methyl-2-(substituted amido) benzoxazole-5-carboxylates | Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 | Celecoxib | 13.4 |

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIc | COX-2 | 6.40 | Rofecoxib | 7.79 |

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIb | COX-2 | 9.39 | Rofecoxib | 7.79 |

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation:

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. acs.orgnih.gov NAD+ is a critical coenzyme in cellular metabolism and energy production. Depletion of NAD+ has been linked to aging and various metabolic disorders. acs.orgresearchgate.net Consequently, activators of NAMPT are being investigated as potential therapeutics for age-related diseases. nih.gov

Certain N,N-diethyl-1,2-benzoxazole-3-carboxamide derivatives have been identified as potent NAMPT activators. researchgate.net The mechanism of activation often involves allosteric binding to a "rear channel" of the enzyme, which can relieve substrate or product inhibition. acs.orgnih.gov This demonstrates a sophisticated mode of enzymatic modulation by this class of compounds. Some studies have also explored benzoxazole derivatives as NAMPT inhibitors for cancer therapy. nih.gov

Dissection of Cellular Pathways and Molecular Targets Modulated by Benzoxazole Analogues

Beyond individual enzyme interactions, research has delved into the broader cellular pathways and molecular targets affected by benzoxazole analogues. Molecular docking studies, for example, have suggested that some benzoxazole derivatives exhibit strong binding affinities towards protein targets like Akt and nuclear factor kappa B (NF-κB). researchgate.net These proteins are key components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is often implicated in cancer. researchgate.net

In the context of anticancer activity, some benzoxazole derivatives have been shown to induce DNA strand breaks selectively in cancerous cells, as demonstrated by the alkaline comet assay. cnpereading.com This suggests that these compounds can trigger apoptotic pathways in cancer cells while having minimal genotoxic effects on non-cancerous cells. cnpereading.com Furthermore, the investigation of benzoxazole derivatives as potential inhibitors of the HIV-1 nucleocapsid protein (NC) highlights the diverse range of molecular targets for this scaffold. nih.gov

Strategies for Target Identification and Validation in Chemical Biology

Identifying the specific molecular targets of bioactive compounds is a fundamental challenge in chemical biology and drug discovery. Several strategies are employed to achieve this for novel compounds like benzoxazole derivatives.

Probe-Based Chemical Proteomics:

One powerful approach is the use of chemical probes. mdpi.com This involves synthesizing a derivative of the bioactive compound that incorporates a reactive group and a reporter tag. The probe can then be used to covalently label its protein targets within a complex biological sample, such as a cell lysate. The tagged proteins can subsequently be enriched and identified using mass spectrometry. Photoaffinity labeling (PAL) is a common technique where a photoreactive group on the probe is activated by light to form a covalent bond with the target protein. biorxiv.org

Computational Approaches:

In silico methods, such as molecular docking and pharmacophore modeling, play a crucial role in predicting potential protein targets and understanding the binding interactions of small molecules. researchgate.netcnpereading.com These computational tools can screen large databases of protein structures to identify those that are likely to bind to a given benzoxazole derivative. This can help to prioritize targets for experimental validation.

Activity-Based Protein Profiling (ABPP):

ABPP is a functional proteomic technology used to study enzyme activities directly in native biological systems. mdpi.com It utilizes active site-directed probes to label and identify active enzymes within a specific class. This approach could be applied to identify the enzymatic targets of benzoxazole derivatives that act as enzyme inhibitors.

By employing these and other advanced techniques, researchers can move from observing a compound's effect on cells or organisms to understanding the precise molecular interactions that underpin its biological activity. This knowledge is invaluable for the rational design of new and improved therapeutic agents based on the versatile benzoxazole scaffold.

Advanced Research Applications and Potentials of Benzoxazole Derivatives

The benzoxazole (B165842) scaffold is a significant heterocyclic motif that has garnered considerable attention in various fields of scientific research. Its unique structural and electronic properties make it a versatile building block for the development of novel compounds with a wide array of applications. This article focuses on the advanced research applications and potential of a specific benzoxazole derivative, methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, and related benzoxazole compounds.

Intellectual Property Landscape and Patent Analysis Pertaining to Benzoxazole Research

Overview of Patent Trends and Innovations in Benzoxazole (B165842) Chemistry

Patenting activity in the realm of benzoxazole chemistry has been robust, with a significant number of patents filed in recent years. A review of patents granted between 2015 and 2020 reveals a strong focus on the development of novel benzoxazole derivatives with a wide range of biological activities. nih.gov These patents highlight the versatility of the benzoxazole core as a pharmacophore in drug discovery. researchgate.net

Innovations in benzoxazole chemistry, as reflected in the patent literature, are largely centered on two key areas: novel synthetic methodologies and the exploration of diverse substitution patterns to achieve desired pharmacological effects. Patented synthesis methods often focus on efficiency, atom economy, and the ability to generate a wide array of derivatives. google.com For instance, methods for the preparation of 2-substituted benzoxazole compounds have been a subject of patent applications, indicating the commercial interest in scalable and versatile synthetic routes. google.com

The patented benzoxazole derivatives have been investigated for a multitude of therapeutic applications, including but not limited to their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov This broad scope of therapeutic interest underscores the sustained commercial and scientific investment in this class of compounds.

| Patented Therapeutic Applications of Benzoxazole Derivatives (2015-2020) |

|---|

| Anticancer |

| Anti-inflammatory |

| Antimicrobial (Antibacterial and Antifungal) |

| Antiviral |

| Enzyme Inhibition |

Analysis of Novelty and Patentability for Substituted Benzoxazole Derivatives

The novelty and patentability of substituted benzoxazole derivatives, such as methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, are critically dependent on the uniqueness of their chemical structure and their unexpected or improved properties. For a new benzoxazole derivative to be considered novel, it must not have been previously disclosed in the prior art, which includes scientific literature, patents, and other public disclosures.

The inventive step, or non-obviousness, is a key criterion for patentability. For substituted benzoxazoles, this often relates to the specific substitution pattern on the benzoxazole core and how it confers advantageous properties. The nature and position of substituents can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile. mdpi.com For methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, the novelty would likely reside in the specific combination of the bromo substituent at the 6-position and the methyl acetate (B1210297) group at the 3-position of the 1,2-benzoxazole ring system.

The patentability of such a compound would be strengthened by demonstrating unexpected results, such as significantly higher potency, reduced toxicity, or a novel mechanism of action compared to structurally similar compounds. The inclusion of detailed biological data in a patent application is crucial for substantiating these claims.

| Key Factors Influencing Patentability of Substituted Benzoxazoles |

|---|

| Novelty of the Chemical Structure |

| Unique combination and positioning of substituents. |

| Inventive Step (Non-obviousness) |

| Unexpected or superior biological activity. |

| Improved pharmacokinetic or safety profile. |

| Novel mechanism of action. |

| Industrial Applicability |

| Demonstrated utility in a specific therapeutic area. |

| Scalable and reproducible synthesis. |

Impact of Patent Filings on Collaborative Research and Development

Patent filings play a multifaceted role in collaborative research and development between academic institutions, biotechnology companies, and large pharmaceutical corporations. On one hand, patents can facilitate collaboration by providing a clear framework for ownership of intellectual property and the subsequent sharing of any commercial returns.

Collaborative research agreements (CRAs) and cooperative research and development agreements (CRADAs) are legal frameworks that define the terms of collaboration, including IP rights. sec.govnih.gov These agreements typically outline how background IP (pre-existing intellectual property) and foreground IP (inventions arising from the collaboration) will be handled. nih.gov For instance, in collaborations between contract research organizations (CROs) and pharmaceutical companies, the IP generated by the CRO is often assigned to the client, with the CRO scientists named as inventors on the patents. nih.gov

However, patent filings can also introduce complexities and potential conflicts in collaborations. Disagreements over inventorship, ownership, and the strategic direction of patent prosecution can arise. Open and transparent communication, along with well-drafted legal agreements, are crucial for navigating these challenges and fostering a successful and productive research partnership. tandfonline.com The establishment of a joint steering committee to oversee the research and manage IP-related decisions is a common practice in such collaborations. shu.edu

Future Research Directions and Emerging Paradigms in Benzoxazole Chemistry

Unexplored Synthetic Methodologies and Chemical Transformations for Novel Benzoxazole (B165842) Structures

While traditional methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are well-established, future research is geared towards more efficient, sustainable, and versatile synthetic strategies. sci-hub.seijpbs.com The development of novel methodologies is crucial for accessing previously unattainable chemical space and generating diverse libraries of benzoxazole analogs for biological screening.

Emerging synthetic paradigms include:

Direct C-H Bond Functionalization: This strategy allows for the direct introduction of substituents onto the benzoxazole core, bypassing the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H arylation with aryl chlorides, for instance, has been shown to be effective for producing 2-aryloxazole derivatives. organic-chemistry.org Applying such techniques to precursors of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate could rapidly generate a series of analogs with varied substitution patterns for structure-activity relationship (SAR) studies.

Photocatalysis and Green Chemistry: Light-mediated reactions and the use of environmentally benign catalysts and solvents are gaining traction. ijpbs.com Recent studies have demonstrated the synthesis of benzoxazole-linked covalent organic frameworks (COFs) using natural sunlight, highlighting a sustainable approach to creating complex, stable structures. acs.org These methodologies could be adapted for the synthesis of small-molecule benzoxazoles, reducing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for key cyclization or functionalization steps in the synthesis of benzoxazole derivatives could streamline production and facilitate library synthesis.

Novel Scaffolds and Transformations: Research into covalent organic frameworks (COFs) has showcased the utility of the benzoxazole linkage in creating exceptionally stable, porous materials for applications like photocatalysis. acs.orgnih.gov Exploring unconventional transformations, such as those involving azido (B1232118) intermediates or electrophilic activation of tertiary amides, can lead to new benzoxazole structures with unique properties. ijpbs.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Key Advantages | Potential Application for Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate Analogs |

| Conventional Condensation | Well-established, reliable | Baseline synthesis of core structure |

| C-H Functionalization | Atom economy, rapid diversification | Introduction of aryl or alkyl groups at various positions on the benzoxazole ring |

| Photocatalysis | Green, sustainable, mild conditions | Energy-efficient cyclization and functionalization steps |

| Flow Chemistry | Scalable, improved safety and control | Automated library synthesis for high-throughput screening |

| COF-inspired Chemistry | Access to ultrastable, complex architectures | Development of benzoxazole-based materials or pro-drugs |

Integration of Advanced Computational Design and Artificial Intelligence for Predictive Discovery

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid, in silico evaluation of vast numbers of potential drug candidates. chemistryjournal.netnih.gov These approaches accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of identifying promising leads. astrazeneca.com

For a target compound like methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, computational tools can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel benzoxazole derivatives based on their structural features. patsnap.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Docking: Docking simulations can predict how benzoxazole derivatives bind to specific biological targets, such as enzymes or receptors. nih.govbiotech-asia.orgresearchgate.net This provides insights into the mechanism of action and helps guide the design of more selective and potent inhibitors. researchgate.net

AI and Machine Learning (ML): AI and ML algorithms, particularly deep learning and graph neural networks, can analyze large datasets to identify complex patterns that are not apparent through traditional analysis. astrazeneca.comnih.gov These models can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify candidates with favorable drug-like properties early in the discovery process. nih.govresearchgate.net Transfer learning, a strategy where knowledge from one task is applied to a related problem, can enhance predictive performance even when high-quality data is limited. astrazeneca.com

Table 2: Application of Computational and AI Tools in Benzoxazole Research

| Tool/Technique | Application | Example for Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate |

| Molecular Docking | Predict binding mode and affinity to a target protein | Simulate binding to a cancer-related kinase to guide design of more potent analogs |

| QSAR | Correlate chemical structure with biological activity | Develop a model to predict the antibacterial activity of new derivatives |

| Machine Learning | Predict ADMET properties | Use a neural network to predict the oral bioavailability and metabolic stability of designed compounds |

| Generative AI | Design novel molecules with desired properties | Generate new benzoxazole structures predicted to have high activity and low toxicity |

Development of High-Throughput Screening and Lead Optimization Strategies for New Targets

High-throughput screening (HTS) is a critical tool for identifying "hits"—compounds that show activity against a biological target—from large chemical libraries. danaher.com The future of benzoxazole research involves developing novel HTS assays to screen derivatives against a wider range of targets beyond traditional areas like bacteria and cancer.

Once a hit, such as a derivative of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate, is identified, a rigorous lead optimization process is initiated. nih.gov This iterative process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. patsnap.com Key optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound to understand which functional groups are essential for its activity. patsnap.comnih.gov

Bioisosteric Replacement: Substituting parts of the molecule with chemically similar groups to improve properties like metabolic stability or solubility without losing biological activity. patsnap.comnih.gov

Scaffold Hopping: Altering the core structure of the molecule while maintaining key binding interactions, which can lead to novel intellectual property and improved drug-like properties. patsnap.comacs.org

The entire process operates within a Design-Make-Test-Analyze (DMTA) cycle, where computational design is followed by chemical synthesis, biological testing, and data analysis to inform the next round of design. astrazeneca.comchemrxiv.org

Interdisciplinary Research Synergies and Collaborative Frameworks to Advance Benzoxazole Science

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Advancing benzoxazole science requires robust, interdisciplinary collaborations between chemists, biologists, pharmacologists, computational scientists, and clinicians. chemistryjournal.net

Future progress will be driven by:

Integrated Research Teams: Teams composed of experts from different fields can address complex challenges more effectively, from designing novel synthetic routes to elucidating complex biological mechanisms. chemistryjournal.net

Open Science and Data Sharing: Initiatives like open synthesis networks, where researchers from different institutions collaborate on synthesizing and testing compounds for neglected diseases, can accelerate discovery. dndi.org Sharing data and research findings more openly can prevent duplication of effort and foster innovation.

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, providing the resources and expertise needed to translate promising findings into new medicines.

Methodological Advancements in Biological Evaluation and Mechanistic Studies for Comprehensive Understanding

A thorough understanding of a compound's biological effects and mechanism of action is essential for its development as a therapeutic agent. Future research on benzoxazoles will leverage advanced methodologies to gain deeper insights beyond primary efficacy.

Key areas of advancement include:

Advanced Biological Assays: The use of more sophisticated in vitro models, such as 3D cell cultures and organoids, can provide more clinically relevant data on a compound's efficacy and toxicity. Screening for activity against a wide array of cell lines is crucial for identifying potential anticancer agents. nih.govnih.gov

Mechanism of Action (MoA) Studies: Elucidating how a compound exerts its biological effect is a critical step. This can involve a range of techniques, from identifying the direct molecular target to studying downstream effects on cellular pathways. For example, flow cytometry can be used to determine if a compound induces apoptosis in cancer cells. nih.gov

Target Deconvolution: For compounds identified through phenotypic screening (where the molecular target is unknown), various techniques can be employed to identify the specific protein or pathway responsible for the observed biological effect.

In Vivo Evaluation: Promising compounds must ultimately be tested in animal models to evaluate their efficacy and pharmacokinetic profiles in a whole-organism context. researchgate.net

These comprehensive evaluations ensure a more complete understanding of a compound's potential, facilitating its journey from a laboratory curiosity to a clinically valuable agent.

Q & A

Basic Research Questions

Q. What synthetic routes are established for methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate?

- The compound can be synthesized via cyclization reactions involving methyl-3-amino-4-hydroxybenzoate derivatives and appropriate aryl acids. A general procedure involves refluxing the starting materials for extended periods (e.g., 15 hours) followed by cooling and isolation via ice quenching . Similar methodologies for benzoxazolone derivatives, such as ethyl (2(3H)-benzoxazolone-3-yl)acetate, have been reported using published protocols for cyclocondensation .

Q. How is the compound characterized post-synthesis?

- Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For brominated analogs, X-ray crystallography may resolve stereochemical ambiguities . The IUPAC name and InChI key provided in PubChem records can guide spectral interpretation .

Q. What safety protocols are recommended for handling this compound?

- General laboratory safety measures include using gloves, goggles, and fume hoods. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for brominated heterocycles, which emphasize proper ventilation and emergency medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Systematic optimization involves varying reaction time, temperature, and catalyst loading. For example, extending reflux time beyond 15 hours (as in benzoxazole syntheses) may enhance cyclization efficiency . Solvent selection (e.g., polar aprotic solvents like DMF) and acid scavengers (e.g., molecular sieves) can mitigate side reactions .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Contradictions may arise from residual solvents, tautomerism, or bromine isotope effects. Use deuterated solvents for NMR, and compare experimental data with computed PubChem spectra . For ambiguous signals, 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) can clarify structural assignments .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- The 6-bromo group serves as a site for Suzuki-Miyaura or Ullmann couplings, enabling diversification into pharmacologically relevant scaffolds. Control experiments comparing reactivity with non-brominated analogs (e.g., methyl benzo[d]isoxazole derivatives) can elucidate electronic effects .

Q. What methodologies assess the compound’s potential in medicinal chemistry applications?

- Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Benzoxazole analogs are known for antimicrobial and antitumor properties; similar testing frameworks can be applied . Metabolic stability studies (e.g., microsomal assays) and pharmacokinetic profiling are critical for lead optimization .

Methodological Considerations

- Synthesis : Adapt procedures from structurally related benzoxazoles, ensuring stoichiometric control of brominated precursors .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for high-purity isolation.

- Data Validation : Cross-reference spectral data with PubChem entries and computational tools to minimize misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.